sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
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Overview
Description
Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a sulfinate group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinate group.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, reduced sulfinate derivatives, and substituted Boc-protected amines .
Scientific Research Applications
Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the Boc-protected amino group and the sulfinate group. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. The sulfinate group can participate in various chemical transformations, including oxidation and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate
- Sodium 1-{[(tert-butoxy)carbonyl]amino}ethane-2-sulfinate
Uniqueness
Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is unique due to the presence of both a Boc-protected amino group and a sulfinate group. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
2751610-79-2 |
---|---|
Molecular Formula |
C8H16NNaO4S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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